molecular formula C4H6O3 B029462 4-Hydroxycrotonic acid CAS No. 24587-49-3

4-Hydroxycrotonic acid

Cat. No. B029462
CAS RN: 24587-49-3
M. Wt: 102.09 g/mol
InChI Key: RMQJECWPWQIIPW-OWOJBTEDSA-N
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Description

Trans-4-Hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid (GHC), is an agent used in scientific research to study the GHB receptor . It is an analogue of γ-hydroxybutyric acid (GHB), as well as an active metabolite of GHB .


Synthesis Analysis

Substituted 4-hydroxybutyric (GHB) or trans-4-hydroxycrotonic acids (T-HCA) and structurally related compounds were synthesized and submitted to [3H]GHB binding . Structure-activity relationships studies highlighted for [3H]GHB binding the necessity of a nonlactonic, relatively extended conformation of the gamma-hydroxybutyric chain .


Chemical Reactions Analysis

4-Hydroxycrotonic acid was first identified in biopsies of renal tissue from patients with chronic glomerulonephritis . It increases initially with kidney ischemia but later reaches almost control levels .


Physical And Chemical Properties Analysis

The chemical formula of 4-Hydroxycrotonic acid is C4H6O3 . Its solubility is less than 10.21mg/ml in DMSO .

Scientific Research Applications

    Neuroscience

    • Application : 4-Hydroxycrotonic acid, also known as trans-4-Hydroxycrotonic acid (T-HCA) or γ-hydroxycrotonic acid (GHC), is used in scientific research to study the GHB receptor . It is an analogue of γ-hydroxybutyric acid (GHB), as well as an active metabolite of GHB .
    • Method : T-HCA binds to the high-affinity GHB receptor with 4-fold greater affinity than GHB itself, where it acts as an agonist . It does not bind to the low-affinity GHB binding site, the GABA B receptor . Because of this, T-HCA does not produce sedation .
    • Results : T-HCA has been shown to cause receptor activation-evoked increases in extracellular glutamate concentrations, notably in the hippocampus .

    Analytical Chemistry

    • Application : trans-4-hydroxycrotonic acid (t-HCA) is a potential internal standard for GHB quantification .
    • Method : This study evaluated the possibility of silylating GHB with an injection port derivatisation procedure using N -methyl- N - [ tert -butyldimethyl-silyl]trifluoroacetimide (MTBSTFA) with 1% tert -butyldimethylchlorosilane (TBCS) as the derivatisation reagent, producing di- tert -butyldimethyl-silyl derivatives as a novel means of analyzing GHB .
    • Results : t -HCA behaved very similarly to GHB through the derivatisation processes and was used as the IS for the determination of urinary endogenous GHB concentrations in human subjects where the method showed a limit of detection of 0.049 μg mL −1, a limit of quantification of 0.162 μg mL −1, and a limit of confirmation of 1.33 μg mL −1, suitable for toxicological GHB concentration determination .

    Photochemistry

    • Application : 4-Hydroxycrotonic acid γ-lactone is used in the study of photochemistry .
    • Method : The structures of the photodimers obtained from 4-hydroxycrotonic acid γ-lactone under several conditions were determined .
    • Results : The products of irradiations in the solution were a pair of anti dimers: one is a head-to-head cyclo-adduct, and the other a head-to-tail adduct . The corresponding product in the solid state, on the other hand, was a head-to-head cyclo-adduct in the syn form .

    Crystallography

    • Application : 4-Hydroxycrotonic acid and its analogs are used in the study of crystal and molecular structure analysis .
    • Method : This involves the use of techniques such as X-ray crystallography to determine the arrangement of atoms within a crystal .
    • Results : The results of these studies can provide valuable information about the chemical structure and properties of the compound .

    Pharmacology

    • Application : 4-Hydroxycrotonic acid, also known as trans-4-Hydroxycrotonic acid (T-HCA) or γ-hydroxycrotonic acid (GHC), is used in scientific research to study the GHB receptor . It is an analogue of γ-hydroxybutyric acid (GHB), as well as an active metabolite of GHB .
    • Method : T-HCA binds to the high-affinity GHB receptor with 4-fold greater affinity than GHB itself . It does not bind to the low-affinity GHB binding site, the GABA B receptor . Because of this, T-HCA does not produce sedation .
    • Results : T-HCA has been shown to cause receptor activation-evoked increases in extracellular glutamate concentrations, notably in the hippocampus .

    Biotechnology

    • Application : Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics .
    • Method : This involves the use of techniques such as X-ray crystallography to determine the arrangement of atoms within a crystal .
    • Results : The results of these studies can provide valuable information about the chemical structure and properties of the compound .

properties

IUPAC Name

(E)-4-hydroxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQJECWPWQIIPW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027169
Record name trans-4-hydroxycrotonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycrotonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxycrotonic acid

CAS RN

24587-49-3, 4013-24-5
Record name trans-4-Hydroxycrotonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24587-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-hydroxycrotonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycrotonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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